molecular formula C6H7NO3 B13649841 (2Z)-2-cyano-3-ethoxyprop-2-enoic acid

(2Z)-2-cyano-3-ethoxyprop-2-enoic acid

Katalognummer: B13649841
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: AVAQZFUVMGMHSC-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-ethoxyprop-2-enoic acid is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, (2Z)-2-cyano-3-ethoxy-2-propenoic acid . This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propenoic acid backbone.

Vorbereitungsmethoden

The synthesis of 2-cyano-3-ethoxyprop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-cyano-3-ethoxyprop-2-enoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-cyano-3-ethoxyprop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-cyano-3-ethoxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-cyano-3-ethoxyprop-2-enoic acid can be compared with other similar compounds, such as:

    2-cyano-3-methoxyprop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-cyano-3-ethoxyacrylic acid: Similar structure but with an acrylic acid backbone.

    2-cyano-3-ethoxybut-2-enoic acid: Similar structure but with a butenoic acid backbone.

The uniqueness of 2-cyano-3-ethoxyprop-2-enoic acid lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs .

Eigenschaften

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

(Z)-2-cyano-3-ethoxyprop-2-enoic acid

InChI

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4-

InChI-Schlüssel

AVAQZFUVMGMHSC-PLNGDYQASA-N

Isomerische SMILES

CCO/C=C(/C#N)\C(=O)O

Kanonische SMILES

CCOC=C(C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.